

# impact of food on the bioavailability of uridine triacetate formulations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Uridine triacetate*

Cat. No.: *B1682115*

[Get Quote](#)

## Technical Support Center: Uridine Triacetate Formulations

This technical support guide provides researchers, scientists, and drug development professionals with detailed information regarding the impact of food on the bioavailability of **uridine triacetate** formulations.

## Frequently Asked Questions (FAQs)

**Q1:** Does food affect the bioavailability of **uridine triacetate**?

**A1:** No, food does not have a clinically significant impact on the bioavailability of **uridine triacetate**. A study conducted in healthy adult subjects who received a 6-gram dose of a **uridine triacetate** granule formulation showed no difference in the overall rate and extent of uridine exposure when administered under fed versus fasted conditions.<sup>[1][2]</sup> The 90% confidence intervals for the key pharmacokinetic parameters, Cmax, AUC(0-t), and AUC(0-inf), were all within the standard bioequivalence range of 80% – 125%.<sup>[2]</sup>

**Q2:** Why are the administration instructions for **uridine triacetate** granules (Vistogard®/Xuriden®) to mix them with soft food?

**A2:** The recommendation to mix **uridine triacetate** granules with soft foods like applesauce, pudding, or yogurt is for ease of administration and to ensure the entire dose is consumed, not

due to a food effect on bioavailability.[3] This method helps to suspend the granules for oral ingestion, and it is advised to take the mixture within 30 minutes.[3]

Q3: Can **uridine triacetate** be administered without food?

A3: Yes, **uridine triacetate** can be administered without regard to meals.[2][3][4] The clinical pharmacology review by the FDA concluded that food did not impact the pharmacokinetics of uridine.[2][4]

Q4: What type of meal was used in the food effect study?

A4: The food effect study utilized a standardized high-fat/high-calorie meal for the fed group.[2]

Q5: What should be done if a patient vomits after taking **uridine triacetate**?

A5: If a patient vomits within 2 hours of taking a dose of **uridine triacetate**, another full dose should be administered as soon as possible. The subsequent dose should then be taken at the regularly scheduled time.[3]

## Troubleshooting Guide

| Issue                                                                     | Potential Cause                                                                                                  | Recommended Action                                                                                                                                                                                                                                                        |
|---------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Difficulty in swallowing the granules.                                    | The granule formulation can be challenging for some patients to ingest directly.                                 | Mix the granules with 3 to 4 ounces of soft food such as applesauce, pudding, or yogurt. Administer the mixture within 30 minutes. Ensure the granules are not chewed. Following administration, the patient should drink at least 4 ounces of water. <a href="#">[3]</a> |
| Inconsistent plasma concentrations of uridine in an experimental setting. | While a food effect is not significant, variations in administration procedures could contribute to variability. | Ensure a consistent administration protocol. If comparing fed and fasted states, standardize the meal content and timing of administration relative to the meal. For fasted states, ensure a minimum 10-hour fast before dosing. <a href="#">[2]</a>                      |
| Unexpected adverse events such as nausea or vomiting.                     | These are known side effects of uridine triacetate. <a href="#">[5]</a>                                          | While there is no direct food interaction, administering the dose with a small amount of soft food might help minimize gastrointestinal discomfort in some individuals.                                                                                                   |

## Data Presentation

Table 1: Pharmacokinetic Parameters of Uridine Following a Single 6g Oral Dose of **Uridine Triacetate** Granules Under Fed and Fasted Conditions

| Parameter              | Fasted (n=20)<br>Mean (SD) | Fed (n=20)<br>Mean (SD) | Ratio<br>(Fed/Fasted)<br>[%] | 90%<br>Confidence<br>Interval [%] |
|------------------------|----------------------------|-------------------------|------------------------------|-----------------------------------|
| Cmax ( $\mu$ M)        | 85.5 (24.0)                | 75.3 (20.5)             | 88.0                         | 80.5 - 96.2                       |
| AUC(0-t) ( $\mu$ Mh)   | 468 (104)                  | 448 (93.1)              | 95.8                         | 90.5 - 101.5                      |
| AUC(0-inf) ( $\mu$ Mh) | 477 (106)                  | 457 (94.9)              | 95.9                         | 90.7 - 101.4                      |
| Tmax (h)               | 2.5 (0.5 - 6.0)            | 2.5 (1.0 - 6.0)         | N/A                          | N/A                               |
| t <sub>1/2</sub> (h)   | 2.4 (0.4)                  | 2.5 (0.4)               | N/A                          | N/A                               |

Data sourced  
from FDA Clinical  
Pharmacology  
and  
Biopharmaceutic  
s Review for  
NDA 208159.[\[2\]](#)

Cmax: Maximum  
plasma  
concentration;

AUC(0-t): Area  
under the plasma  
concentration-  
time curve from  
time zero to the  
last measurable  
concentration;

AUC(0-inf): Area  
under the plasma  
concentration-  
time curve from  
time zero to  
infinity; Tmax:

Time to reach  
maximum  
plasma

concentration  
(presented as  
median and  
range); t<sub>½</sub>:  
Elimination half-  
life; SD:  
Standard  
Deviation; N/A:  
Not Applicable.

---

## Experimental Protocols

### Protocol for a Food-Effect Bioavailability Study of **Uridine Triacetate**

**Study Design:** This was a Phase 1, single-center, open-label, randomized, single-dose, 2-way crossover study.[\[2\]](#)

**Participants:** The study enrolled 20 healthy adult subjects.[\[2\]](#)

**Treatment Arms:**

- **Fasted Condition:** A single 6g dose of **uridine triacetate** was administered after an overnight fast of at least 10 hours.[\[2\]](#)
- **Fed Condition:** A single 6g dose of **uridine triacetate** was administered approximately 30 minutes after the consumption of a standardized high-fat/high-calorie meal, following an overnight fast of at least 10 hours.[\[2\]](#)

**Drug Administration:** In both arms, the 6g dose of **uridine triacetate** granules was sprinkled on approximately half a cup of applesauce and administered immediately. This was followed by the consumption of 500 mL of water.[\[2\]](#)

**Washout Period:** A minimum 7-day washout period separated the two treatment periods.[\[2\]](#)

**Pharmacokinetic Sampling:** Blood samples were collected at predefined time points to determine the plasma concentrations of uridine.

**Bioanalytical Method:** Plasma concentrations of uridine were measured using a validated bioanalytical method.

**Pharmacokinetic Analysis:** The key pharmacokinetic parameters (Cmax, AUC(0-t), AUC(0-inf), Tmax, and t½) were calculated from the plasma concentration-time data. Statistical analysis was performed to compare these parameters between the fed and fasted conditions.[\[2\]](#)

## Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow of a 2-way crossover food effect bioavailability study.

[Click to download full resolution via product page](#)

Caption: General mechanisms of food effects on oral drug bioavailability.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [accessdata.fda.gov](https://accessdata.fda.gov) [accessdata.fda.gov]
- 2. [accessdata.fda.gov](https://accessdata.fda.gov) [accessdata.fda.gov]
- 3. Uridine Triacetate Granules for Fluorouracil or Capecitabine Overdose or Early Severe Toxicity - The ASCO Post [ascopost.com]
- 4. [accessdata.fda.gov](https://accessdata.fda.gov) [accessdata.fda.gov]
- 5. Emergency use of uridine triacetate for the prevention and treatment of life-threatening 5-fluorouracil and capecitabine toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Impact of food on the bioavailability of uridine triacetate formulations]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1682115#impact-of-food-on-the-bioavailability-of-uridine-triacetate-formulations\]](https://www.benchchem.com/product/b1682115#impact-of-food-on-the-bioavailability-of-uridine-triacetate-formulations)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)